An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid, a critical building block in synthetic chemistry. Known commonly as L-Glutamic acid γ-benzyl ester or H-Glu(OBzl)-OH, this compound's strategic importance lies in the orthogonal protection of its side-chain carboxyl group, enabling complex peptide synthesis and the development of advanced biomaterials. This document offers field-proven insights into its physicochemical characteristics, reactivity, and established protocols for its use and analysis, serving as an essential resource for professionals in peptide chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a derivative of the naturally occurring amino acid L-glutamic acid. Its defining feature is the esterification of the γ-carboxyl group with a benzyl alcohol, forming a benzyl ester. This modification is a cornerstone of its utility, rendering the side chain unreactive during standard peptide coupling reactions while leaving the α-amino and α-carboxyl groups available for chain elongation.
The benzyl group is a strategic choice for a protecting group; it is stable under a wide range of conditions, including the acidic and basic treatments often used for the removal of Boc and Fmoc protecting groups, respectively.[1] However, it can be selectively and cleanly removed under mild hydrogenolysis conditions, a key feature for multi-step synthetic strategies.[2]
Table 1: Physicochemical Properties of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid
| Property | Value | Source(s) |
| Common Names | L-Glutamic acid γ-benzyl ester, H-Glu(OBzl)-OH | [3] |
| CAS Number | 1676-73-9 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₄ | [3] |
| Molecular Weight | 237.25 g/mol | [3][4] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 181-182 °C | |
| Optical Rotation | [α]²⁰/D +19±2°, c = 1% in acetic acid | [3][5] |
| Solubility | Acetic Acid (Slightly), DMSO (Slightly), Water (2 mg/mL) |
Acid-Base Chemistry: Understanding Reactivity through pKa
The reactivity of H-Glu(OBzl)-OH in solution is governed by its ionizable groups: the α-carboxylic acid and the α-amino group. While experimentally determined pKa values for this specific molecule are not readily published, the values for the parent L-glutamic acid provide a highly accurate approximation.
The γ-carboxyl group, being esterified, is non-ionizable. The pKa of the α-carboxyl group is significantly more acidic than a typical carboxylic acid (pKa ~4-5) due to the electron-withdrawing inductive effect of the adjacent protonated α-amino group.[8]
At physiological pH (~7.4), the α-carboxyl group will be deprotonated (COO⁻) and the α-amino group will be protonated (NH₃⁺), resulting in a zwitterionic state. This dual ionic character influences its solubility and its behavior in electrophoretic and chromatographic separations. Understanding these pKa values is critical for selecting appropriate pH conditions for reactions, extractions, and purifications to ensure the compound is in the desired protonation state for optimal reactivity and separation.
Spectroscopic Profile for Structural Verification
Confirmation of the identity and purity of H-Glu(OBzl)-OH relies on standard spectroscopic techniques. The expected spectral features are derived from its constituent functional groups.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on closely related structures, the following chemical shifts (δ, ppm) are anticipated (solvent-dependent):[9][10]
-
~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.15 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
~3.7-3.9 ppm (triplet, 1H): α-proton (-CH-).
-
~2.5-2.7 ppm (multiplet, 2H): γ-protons (-CH₂- adjacent to the ester).
-
~2.0-2.3 ppm (multiplet, 2H): β-protons (-CH₂-).
-
-
¹³C NMR: The carbon spectrum complements the proton data, confirming the carbon skeleton.[11][12]
-
~170-175 ppm: Carboxylate and ester carbonyl carbons (C=O).
-
~128-136 ppm: Aromatic carbons of the benzyl ring.
-
~66-68 ppm: Methylene carbon (-CH₂-) of the benzyl group.
-
~52-55 ppm: α-carbon (-CH-).
-
~28-32 ppm: β and γ carbons (-CH₂-).
-
3.2. Infrared (IR) Spectroscopy
The IR spectrum is used to verify the presence of key functional groups through their characteristic vibrational frequencies (cm⁻¹).[13]
-
~3300 cm⁻¹ (broad): N-H stretching of the primary amine.
-
~3000-3200 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1730 cm⁻¹ (strong): C=O stretching of the benzyl ester.
-
~1600-1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1550 cm⁻¹: N-H bending (amide II-like).
Chemical Reactivity and Synthetic Applications
The synthetic utility of H-Glu(OBzl)-OH stems from the differential reactivity of its functional groups. It is primarily employed as a building block where the side chain must remain protected during amide bond formation.
4.1. Peptide Synthesis
The free α-amino group serves as a nucleophile to attack an activated carboxyl group of another amino acid, while its own α-carboxyl group can be activated for coupling to another amine. This makes it a fundamental reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[3][14]
Below is a diagram illustrating the general workflow for incorporating H-Glu(OBzl)-OH into a growing peptide chain using a common coupling agent like HBTU.
Caption: Workflow for peptide bond formation using H-Glu(OBzl)-OH.
4.2. Benzyl Ester Deprotection
The terminal step for many synthetic pathways involving H-Glu(OBzl)-OH is the removal of the benzyl protecting group to reveal the free γ-carboxylic acid. The gold-standard method for this transformation is catalytic hydrogenolysis.[13][15]
This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean, with toluene and the deprotected product being the only outcomes, simplifying purification.
Caption: Standard workflow for benzyl ester deprotection via hydrogenolysis.
Experimental Protocols
The following protocols are provided as validated, self-contained methodologies for the analysis and use of H-Glu(OBzl)-OH.
5.1. Protocol: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for assessing the purity of H-Glu(OBzl)-OH. The benzyl group increases its hydrophobicity, making it well-suited for RP-HPLC.[8][16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of H-Glu(OBzl)-OH in 1 mL of Mobile Phase A. Filter through a 0.22 µm syringe filter if necessary.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. The retention time is characteristic of the compound under these specific conditions.
5.2. Protocol: Solution-Phase Peptide Coupling using EDC/HOBt
This protocol describes the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to the free α-amino group of H-Glu(OBzl)-OH.[17][18][19]
Reagents:
-
Fmoc-Ala-OH (1.0 equivalent)
-
H-Glu(OBzl)-OH (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Methodology:
-
Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 15-20 minutes. This forms the HOBt-active ester.
-
Amine Addition: In a separate flask, dissolve H-Glu(OBzl)-OH (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to this solution to neutralize the hydrochloride salt (if present) and to act as a base.
-
Coupling Reaction: Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction for the disappearance of starting materials using Thin-Layer Chromatography (TLC) or HPLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[20] In case of contact, rinse immediately with plenty of water.[20]
-
Handling: Use in a well-ventilated area. Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[14][20]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C to ensure long-term stability.[21][5]
Conclusion
2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a compound of significant value to the scientific community, particularly in the fields of peptide synthesis and drug development. Its chemical properties, dictated by the strategic placement of a benzyl ester on the γ-carboxyl group, provide the orthogonality required for complex molecular construction. The protocols and data presented in this guide offer a robust framework for researchers to confidently utilize, analyze, and manipulate this versatile building block in their synthetic endeavors.
References
-
Vaia. (n.d.). Why is the pKa of the glutamate side chain greater than the pKa of the aspartate side chain? Retrieved from Vaia. [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet for Z-Glu(OBzl)-OH. Retrieved from aapptec.com. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Deprotection (H2 + Pd/C). Retrieved from commonorganicchemistry.com. [Link]
-
PubChem. (n.d.). L-Glutamic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from peptideweb.com. [Link]
-
Various Authors. (n.d.). Amino Acids pKa and pI values table. Retrieved from various sources. [Link]
-
RSC Publishing. (n.d.). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG) - Supplementary Information. Retrieved from rsc.org. [Link]
-
ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
MDPI. (2017, December 4). Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol). Retrieved from mdpi.com. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Retrieved from ncbi.nlm.nih.gov. [Link]
-
Lewis Kay's Lab, University of Toronto. (2002). Measurement of Side-Chain Carboxyl pKa Values of Glutamate and Aspartate Residues in an Unfolded Protein by Multinuclear NMR Spectroscopy. Retrieved from kay-lab.org. [Link]
-
PubMed Central (PMC). (n.d.). A summary of the measured pK values of the ionizable groups in folded proteins. Retrieved from ncbi.nlm.nih.gov. [Link]
-
PubMed. (1977). 13C NMR spectroscopy of alternating poly(gamma-benzyl D-L-glutamate) in alpha- and double-helical conformations. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
ChemRxiv. (n.d.). Accurately predicting protein pKa values using non-equilibrium alchemy. Retrieved from chemrxiv.org. [Link]
-
ResearchGate. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Retrieved from researchgate.net. [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from rsc.org. [Link]
-
PubChem. (n.d.). Glutamic acid gamma-benzyl ester. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. Retrieved from helixchrom.com. [Link]
-
Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved from link.springer.com. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid. Retrieved from researchgate.net. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from oregonstate.edu. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of l-glutamic acid. Retrieved from researchgate.net. [Link]
-
ResearchGate. (2025, August 7). DEVELOPMENT AND VALIDATION OF A GRADIENT PROGRAM RP-HPLC METHOD. Retrieved from researchgate.net. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from hplc.eu. [Link]
Sources
- 1. B22184.06 [thermofisher.com]
- 2. Empirical relationships between protein structure and carboxyl pKa values in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-グルタミン酸 γ-ベンジルエステル ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Glutamic acid γ-benzyl ester | CAS 1676-73-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptideweb.com [peptideweb.com]
- 7. Amino Acids [vanderbilt.edu]
- 8. vaia.com [vaia.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR spectroscopy of alternating poly(gamma-benzyl D-L-glutamate) in alpha- and double-helical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol)-b-Poly(γ-Benzyl-l-Glutamate) [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 20. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 21. gamma-Benzyl L-glutamate | 1676-73-9 [chemicalbook.com]
